

# (R)-5-Hydroxypiperidin-2-one: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: 5-Hydroxypiperidin-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **(R)-5-Hydroxypiperidin-2-one**, a pivotal chiral building block in medicinal chemistry and a key intermediate in various biological pathways. This document outlines its fundamental molecular characteristics, detailed experimental protocols for its synthesis and analysis, and its role in significant signaling pathways.

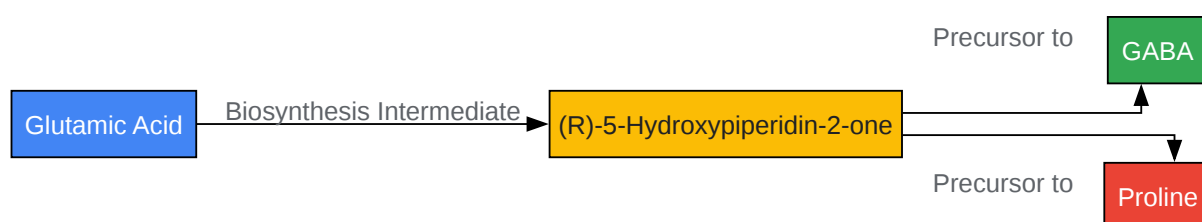
## Core Molecular Data

**(R)-5-Hydroxypiperidin-2-one** is a derivative of piperidine featuring a hydroxyl group at the 5-position and a carbonyl group at the 2-position of the ring. Its specific stereochemistry makes it a valuable asset in the synthesis of enantiomerically pure pharmaceuticals.

Property	Value	Citations
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>2</sub>	[1][2][3][4]
Molecular Weight	115.13 g/mol	[1][2][3][4]
CAS Number	19365-07-2	[1][2][3]
Melting Point	144-146 °C	[1]
Boiling Point	352.3 °C at 760 mmHg	[1]
Density	1.199 g/cm <sup>3</sup>	[1]

## Role in Biosynthetic Pathways

(R)-5-Hydroxypiperidin-2-one serves as a crucial intermediate in the biosynthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline.<sup>[1]</sup> Its unique structure allows it to participate in key metabolic transformations within the central nervous system. This involvement makes it a compound of interest for the development of novel therapeutics targeting neurological disorders.<sup>[1]</sup>



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Caption: Biosynthetic role of (R)-5-Hydroxypiperidin-2-one.

## Experimental Protocols

The synthesis and application of (R)-5-Hydroxypiperidin-2-one are central to various research and development endeavors. The following section details a generalized experimental protocol for its synthesis, drawing from established methodologies in organic chemistry.

### Synthesis of Chiral Lactams

A common application of (R)-5-Hydroxypiperidin-2-one is in the synthesis of more complex chiral molecules. For instance, a general procedure for the conversion of a symmetrical ketone to an enantiomerically pure lactam can be adapted.<sup>[5][6]</sup>

Objective: To synthesize an enantiomerically enriched substituted lactam using a chiral auxiliary derived from a hydroxyalkyl azide.

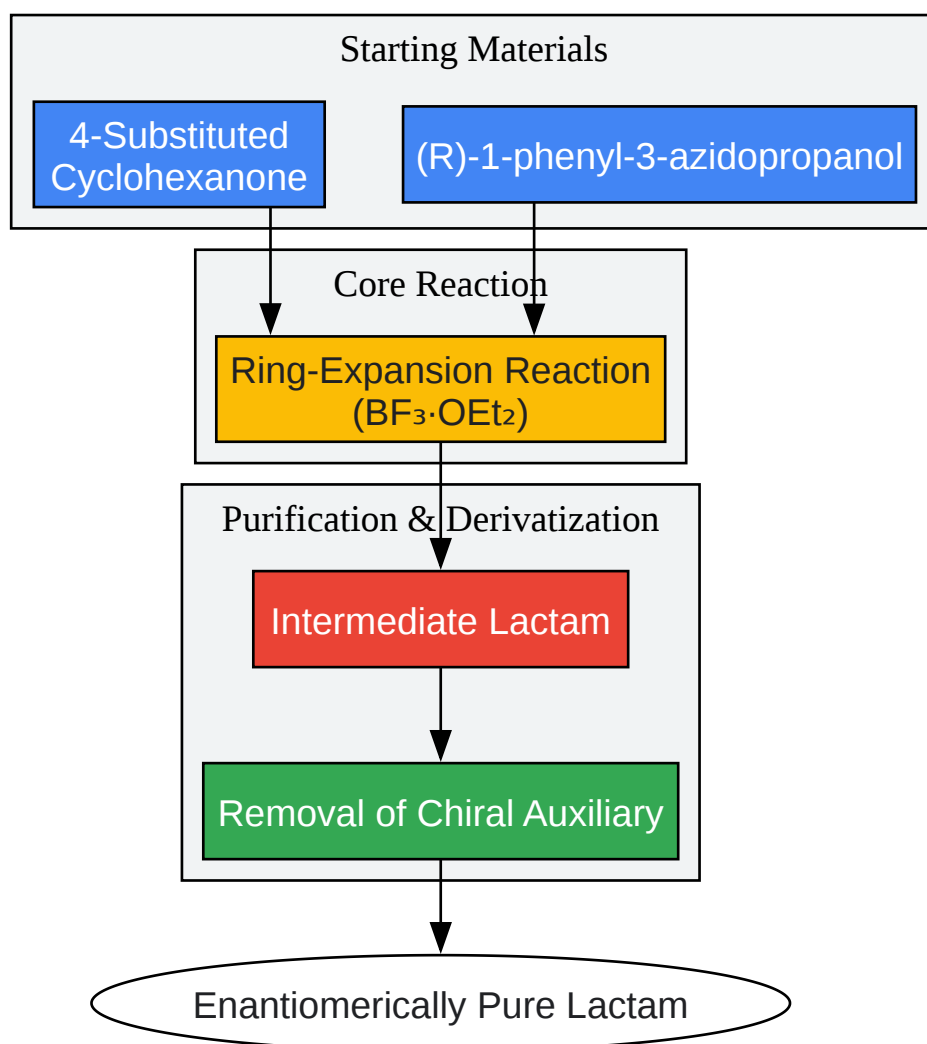
Materials:

- 4-substituted cyclohexanone

- (R)-1-phenyl-3-azidopropanol (chiral auxiliary)
- Boron trifluoride etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ ) as a Lewis acid promoter
- Appropriate solvents (e.g., dichloromethane)
- Reagents for removal of the chiral nitrogen substituent (e.g., hydrogenation catalyst)

#### Methodology:

- Preparation of the Chiral Auxiliary: (R)-1-phenyl-3-azidopropanol is prepared from a commercially available halide precursor in a single step.[\[5\]](#)[\[6\]](#)
- Ring-Expansion Reaction: The 4-substituted cyclohexanone is reacted with the chiral 1,3-azidopropanol derivative in the presence of  $\text{BF}_3 \cdot \text{OEt}_2$ .[\[5\]](#)[\[6\]](#) This Lewis acid promotes the reaction, leading to a diastereoselective ring expansion.
- Purification of the Intermediate: The resulting lactam, now containing the chiral nitrogen substituent, is purified using standard chromatographic techniques.
- Removal of the Chiral Auxiliary: The chiral nitrogen substituent is removed in a two-stage process, typically involving hydrogenation, to yield the final enantiomerically pure lactam.[\[5\]](#)  
[\[6\]](#)



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Caption: Workflow for chiral lactam synthesis.

## Applications in Drug Development

(R)-5-Hydroxypiperidin-2-one is a valuable building block in the synthesis of various pharmaceutical compounds.<sup>[1]</sup> Its chirality is essential for creating enantiomerically pure drugs, which is critical for ensuring specific biological activity and minimizing off-target side effects.<sup>[1]</sup> The piperidine scaffold is a common feature in many biologically active molecules, and derivatives of (R)-5-Hydroxypiperidin-2-one have been investigated for a range of therapeutic applications, including their potential as antimicrobial agents. While specific studies on the direct antimicrobial activity of (R)-5-Hydroxypiperidin-2-one are not prevalent, the broader class of piperidine derivatives has shown promise. For instance, certain novel 2-(piperidin-4-

yl)-1,2,3,4-tetrahydroisoquinoline and 2-(piperidin-4-yl)decahydroisoquinoline derivatives have demonstrated significant antifungal activity.

This technical guide serves as a foundational resource for professionals engaged in research and development involving (R)-**5-Hydroxypiperidin-2-one**. The provided data and protocols are intended to facilitate further investigation and application of this versatile chemical entity.

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